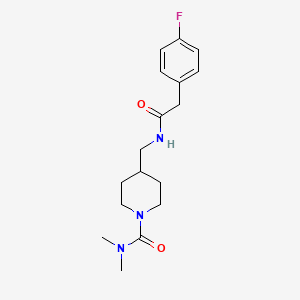
4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed, but protodeboronation is not well developed . A radical approach has been reported for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single crystal X-ray diffraction studies . Ab-initio and Density Functional Theory (DFT) calculations have been carried out for the title molecule using RHF/6-311G and B3LYP/6-311G basis set respectively without polarization function, predicting the optimized geometry which can well reproduce structural parameters .Chemical Reactions Analysis
Organoboron compounds can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .Applications De Recherche Scientifique
Synthesis and Biological Activity
Cytotoxic Activity of Carboxamide Derivatives : Carboxamide derivatives, particularly those with diverse 2-substituents, have demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds achieving significant efficacy in vivo against colon tumors in mice. This suggests potential applications in cancer research and therapy (Deady et al., 2005).
Potential Antipsychotic Agents : A series of compounds synthesized for antipsychotic evaluation did not interact with dopamine receptors, unlike traditional antipsychotics, yet showed promise in behavioral animal tests. This could indicate applications in developing novel antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Electrochromic and Electrochemical Properties : Research into aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine moieties has revealed highly stable anodic electrochromic properties. These findings could have implications for materials science, particularly in the development of new materials for electrochromic devices (Liou & Chang, 2008).
Antimicrobial Activity : Novel carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Some compounds displayed higher activity compared to reference drugs, highlighting their potential in antimicrobial drug development (Ghorab et al., 2017).
Safety And Hazards
Orientations Futures
Future research could focus on further studying the potential of this compound and its analogues as anti-cocaine medications . The development of more selective inhibitors and the investigation of the effects of different substituted groups on molecular conformation and hence on its pharmacology could be promising directions .
Propriétés
IUPAC Name |
4-[[[2-(4-fluorophenyl)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-20(2)17(23)21-9-7-14(8-10-21)12-19-16(22)11-13-3-5-15(18)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBINJYUBNPSIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2723285.png)
![2-ethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2723286.png)
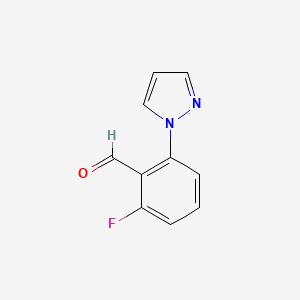
![N-(3,4-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
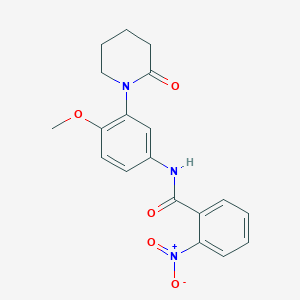
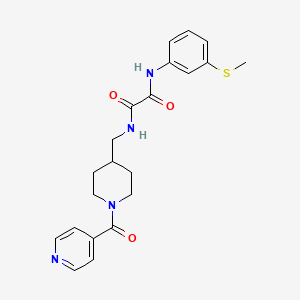
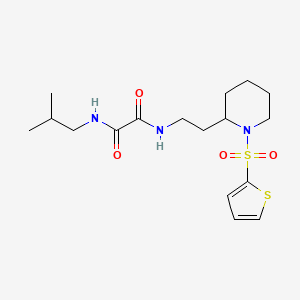
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2723295.png)
![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B2723298.png)
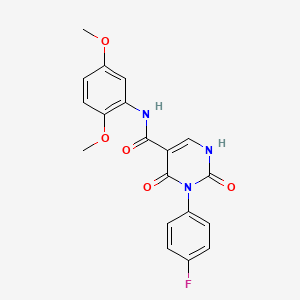
![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)
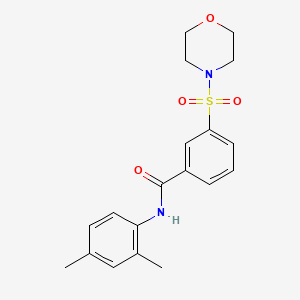
![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)
![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)